molecular formula C19H22N4O5S B12488899 N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)phenylalanine

N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)phenylalanine

Cat. No.: B12488899
M. Wt: 418.5 g/mol
InChI Key: BTJIBMSPYCCFTA-UHFFFAOYSA-N
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Description

2-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamido}-3-phenylpropanoic acid is a complex organic compound that features a morpholine ring, a diazenyl group, and a benzenesulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamido}-3-phenylpropanoic acid typically involves multiple steps. One common route includes the diazotization of aniline derivatives followed by coupling with morpholine. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group. The final step involves the sulfonation of the benzene ring to introduce the sulfonamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamido}-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamido}-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamido}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamido group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonamido}-3-phenylpropanoic acid is unique due to its combination of a morpholine ring, a diazenyl group, and a benzenesulfonamido moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-(morpholin-4-yldiazenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H22N4O5S/c24-19(25)18(14-15-4-2-1-3-5-15)21-29(26,27)17-8-6-16(7-9-17)20-22-23-10-12-28-13-11-23/h1-9,18,21H,10-14H2,(H,24,25)

InChI Key

BTJIBMSPYCCFTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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